2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
This compound features a pyridazinone core substituted with a chlorine atom at position 5 and a thioether-linked 2-amino-2-oxoethyl group at position 3.
Properties
IUPAC Name |
2-[4-(2-amino-2-oxoethyl)sulfanyl-5-chloro-6-oxopyridazin-1-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O5S/c17-15-12(27-7-13(18)22)5-20-21(16(15)24)6-14(23)19-4-9-1-2-10-11(3-9)26-8-25-10/h1-3,5H,4,6-8H2,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBQADCANXQOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C(=C(C=N3)SCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. Its unique structural features, including a pyridazine core and a benzo[d][1,3]dioxole moiety, suggest promising biological activities.
Structural Characteristics
The compound's structure can be broken down as follows:
- Pyridazine Derivative : The presence of a chloro group and thioether linkage enhances its reactivity and biological potential.
- Benzo[d][1,3]dioxole moiety : Known for its pharmacological properties, this component contributes to the compound's overall activity.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity . Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Dysregulation of CDKs is often associated with cancer progression.
A comparative analysis of related compounds shows that those with similar structural motifs have demonstrated:
- Inhibition of cancer cell proliferation : Studies have shown that derivatives with benzothiazole structures exhibit potent activity against various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma) .
- Induction of apoptosis : The compound may promote programmed cell death in malignant cells, further supporting its anticancer potential .
Mechanistic Insights
Research using molecular docking and enzyme inhibition assays suggests that the compound interacts with specific biological targets involved in cancer cell proliferation. For instance:
- Inhibition of AKT and ERK pathways : These signaling pathways are critical for cell survival and proliferation. Inhibition of these pathways has been linked to reduced tumor growth .
Case Studies
A recent study focused on a related compound, B7 , which demonstrated significant anticancer effects at concentrations as low as 1 µM. The findings included:
- Cell Cycle Arrest : B7 induced G1 phase arrest in cancer cells.
- Cytokine Modulation : It decreased levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting an anti-inflammatory role alongside its anticancer activity .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions aimed at constructing the complex molecular framework while allowing for modifications that can enhance biological activity. Key steps include:
- Formation of the thioether linkage.
- Introduction of the chloro group on the pyridazine ring.
- Functionalization of the benzo[d][1,3]dioxole moiety to optimize pharmacological properties.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Functional Groups
The compound shares key functional groups with several classes of bioactive molecules:
Stability and Pharmacokinetics
- The benzodioxol group may enhance metabolic stability compared to simpler aryl groups, as seen in CNS-active drugs. However, the pyridazinone ring’s susceptibility to hydrolysis (common in similar heterocycles) could limit bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
